
19-Azidoandrost-4-ene-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Azidoandrost-4-ene-3,17-dione is a synthetic steroid compound that has gained significant attention in scientific research for its potential applications in various fields. The compound is also commonly known as Estra-4,9-diene-3,17-dione azide, or simply as AED.
Wissenschaftliche Forschungsanwendungen
19-Azidoandrost-4-ene-3,17-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that AED has potent anti-tumor activity and can inhibit the growth and proliferation of cancer cells. AED has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
Wirkmechanismus
The mechanism of action of 19-Azidoandrost-4-ene-3,17-dione involves the inhibition of aromatase, which is an enzyme that is responsible for the conversion of androgens to estrogens. AED binds to the active site of aromatase and inhibits its activity, thereby reducing the levels of estrogen in the body. This mechanism of action is particularly useful in the treatment of estrogen-dependent cancers such as breast cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 19-Azidoandrost-4-ene-3,17-dione are primarily related to its anti-tumor activity and its ability to inhibit aromatase. Studies have shown that AED can induce apoptosis in cancer cells by activating various signaling pathways. AED has also been shown to reduce the levels of estrogen in the body, which can help to prevent the growth and proliferation of estrogen-dependent cancers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 19-Azidoandrost-4-ene-3,17-dione in lab experiments is its high potency and specificity. AED has been shown to be highly effective in inhibiting aromatase and inducing apoptosis in cancer cells, making it an ideal compound for cancer research. However, one of the limitations of using AED is its potential toxicity. Studies have shown that AED can be toxic at high concentrations, and therefore, it is essential to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for the research on 19-Azidoandrost-4-ene-3,17-dione. One of the most promising areas of research is the development of AED-based therapies for the treatment of cancer. Studies have shown that AED has potent anti-tumor activity and can induce apoptosis in cancer cells, making it an ideal candidate for cancer therapy. Another area of research is the development of new synthesis methods for AED that can improve the yield and purity of the compound. Additionally, the potential applications of AED in other fields such as neurology and immunology are also worth exploring.
Synthesemethoden
The synthesis of 19-Azidoandrost-4-ene-3,17-dione involves the reaction of Estra-4,9-diene-3,17-dione with sodium azide. The reaction takes place in the presence of a catalyst such as copper sulfate or copper (II) acetate, and the resulting product is purified using column chromatography. The yield of the product is generally high, ranging from 70-90%.
Eigenschaften
CAS-Nummer |
102053-40-7 |
|---|---|
Produktname |
19-Azidoandrost-4-ene-3,17-dione |
Molekularformel |
C19H25N3O2 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(8R,9S,10S,13S,14S)-10-(azidomethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25N3O2/c1-18-8-7-16-14(15(18)4-5-17(18)24)3-2-12-10-13(23)6-9-19(12,16)11-21-22-20/h10,14-16H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1 |
InChI-Schlüssel |
YXESQHWXOVHCMN-BGJMDTOESA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CN=[N+]=[N-] |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CN=[N+]=[N-] |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CN=[N+]=[N-] |
Synonyme |
19-ADED 19-azidoandrost-4-ene-3,17-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



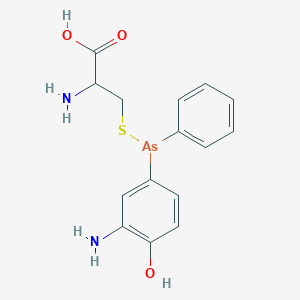

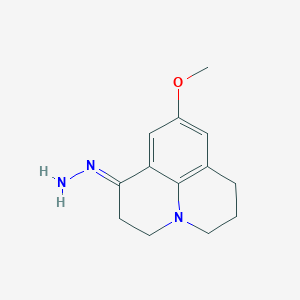
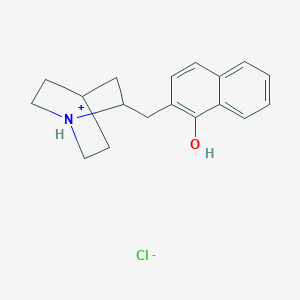

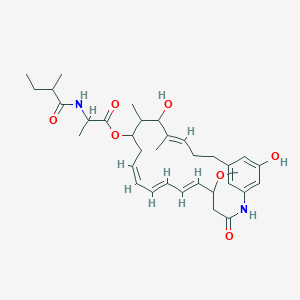
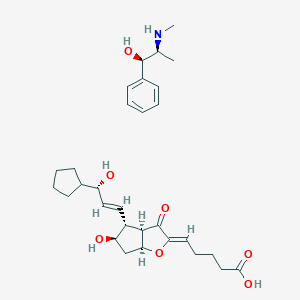
![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)
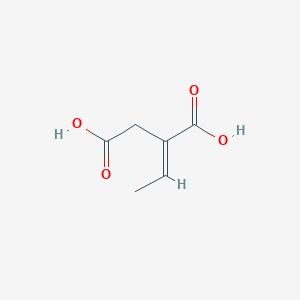
![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)



